3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid
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Overview
Description
3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid: is an organic compound characterized by the presence of a diaziridine ring, which is a three-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid typically involves the formation of the diaziridine ring through cyclization reactions. One common method is the reaction of a suitable precursor, such as a diazo compound, with a nucleophile under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diaziridine ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development. It may be studied for its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their ability to modulate specific pathways or targets related to diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable for various applications, including the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
- 3-(Methoxycarbonyl)-1-methyldiaziridine-2-carboxylic acid
- 3-(Methoxycarbonyl)-1-methyldiaziridine-4-carboxylic acid
Comparison: Compared to similar compounds, 3-(Methoxycarbonyl)-1-methyldiaziridine-3-carboxylic acid is unique due to the position of the carboxylic acid group on the diaziridine ring
Properties
Molecular Formula |
C5H8N2O4 |
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Molecular Weight |
160.13 g/mol |
IUPAC Name |
3-methoxycarbonyl-1-methyldiaziridine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c1-7-5(6-7,3(8)9)4(10)11-2/h6H,1-2H3,(H,8,9) |
InChI Key |
LHVPKKSTYGQVIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N1)(C(=O)O)C(=O)OC |
Origin of Product |
United States |
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